molecular formula C9H7N3O B13033472 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B13033472
M. Wt: 173.17 g/mol
InChI Key: CYHGXLXVUVHZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of both nitrogen and oxygen atoms in the structure makes it a versatile scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and nitrile formation . The reaction conditions often include the use of catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which provide a versatile platform for various chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in drug development .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-6-7(5-10)12-4-2-3-8(13)9(12)11-6/h2-4,13H,1H3

InChI Key

CYHGXLXVUVHZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.